molecular formula C8H7Cl2F2NO2 B2775794 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride CAS No. 2228109-37-1

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

Cat. No.: B2775794
CAS No.: 2228109-37-1
M. Wt: 258.05
InChI Key: UICQWGFWRALTNB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a chloro group, and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride typically involves multiple steps, starting with the chlorination and fluorination of the phenyl ring, followed by the introduction of the amino group and subsequent formation of the acetic acid derivative. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride may be used to study the effects of fluorinated compounds on biological systems. It can also serve as a precursor for the development of new pharmaceuticals.

Medicine: This compound has potential applications in the development of new drugs, particularly in the treatment of diseases that involve the modulation of specific molecular pathways. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties may offer advantages in the formulation of new products.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluorine atoms can influence the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

  • 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride

  • 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

Uniqueness: 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride is unique due to the presence of both chloro and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-2-(3-chloro-2,4-difluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2.ClH/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14;/h1-2,7H,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICQWGFWRALTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)N)F)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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